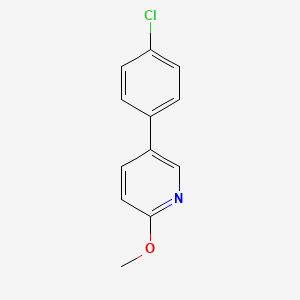

5-(4-Chlorophenyl)-2-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-15-12-7-4-10(8-14-12)9-2-5-11(13)6-3-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGIPJHITFHLDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718582 | |

| Record name | 5-(4-Chlorophenyl)-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198416-70-4 | |

| Record name | 5-(4-Chlorophenyl)-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 4 Chlorophenyl 2 Methoxypyridine

Historical and Current Approaches to Pyridine (B92270) Synthesis Relevant to 5-(4-Chlorophenyl)-2-methoxypyridine

The synthesis of substituted pyridines has evolved significantly from classical condensation reactions to more versatile and efficient modern techniques. Historically, methods like the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, have been foundational. baranlab.orgillinois.edu While effective for certain substitution patterns, these methods often lack the regioselectivity required for producing unsymmetrically substituted pyridines like this compound without complex starting materials. nih.gov

Contemporary approaches favor the functionalization of a pre-formed pyridine ring. This is particularly relevant for 2,5-disubstituted pyridines, where transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) are the methods of choice. nih.govorganic-chemistry.org These strategies offer high regioselectivity and functional group tolerance, allowing for the precise and efficient assembly of the target molecule from readily available precursors. Cycloaddition reactions and methods involving C-H activation also represent modern strategies for constructing highly substituted pyridine rings. illinois.edunih.gov

Precursor Synthesis and Functionalization Strategies

The synthesis of this compound typically proceeds in a stepwise manner, involving the initial formation of a di-functionalized pyridine core, followed by the introduction of the desired substituents.

The key precursor for introducing the methoxy (B1213986) group is often a 2-halopyridine, such as 2-chloro- or 2-bromo-5-(4-chlorophenyl)pyridine. The synthesis of such precursors can be achieved through various methods. One common strategy involves the construction of the 2-halo-5-substituted pyridine ring system from acyclic precursors. For instance, processes for preparing 2-halo-5-alkylpyridines have been developed, which could be adapted for aryl substituents. google.com Another approach is the halogenation of a pre-existing 5-(4-chlorophenyl)-2-pyridone.

With a 2-halopyridine precursor in hand, the 2-methoxy group is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, especially at the 2- and 4-positions. youtube.com The reaction involves the treatment of the 2-halopyridine with a methoxide source, such as sodium methoxide (NaOMe).

The reactivity of the leaving group in these SNAr reactions generally follows the order I > Br > Cl > F for sulfur nucleophiles, but this order can be reversed for oxygen nucleophiles (F > Cl > Br > I), where the high electronegativity of fluorine makes the attached carbon more susceptible to nucleophilic attack. sci-hub.se The choice of solvent is also crucial, with polar aprotic solvents like DMF or DMSO often being effective. tandfonline.com Microwave irradiation has been shown to dramatically decrease reaction times and improve yields for such substitutions. sci-hub.se

For example, the reaction of 2,5-dibromopyridine with sodium ethoxide in ethanol under microwave heating gives 2-ethoxy-5-bromopyridine in approximately 90% isolated yield, demonstrating the feasibility of selective substitution at the 2-position. tandfonline.com A similar reaction with sodium methoxide would yield the corresponding 2-methoxy derivative.

Table 1: Conditions for Nucleophilic Alkoxylation of Halopyridines

| Halopyridine | Nucleophile/Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,5-Dibromopyridine | Sodium Ethoxide | Ethanol | Microwave | 2-Ethoxy-5-bromopyridine | ~90% | tandfonline.com |

| 2-Chloropyridine | Benzyl (B1604629) Alcohol/NaH | NMP | Microwave | 2-Benzyloxypyridine | 81% | sci-hub.se |

Advanced Catalytic Routes for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds with high efficiency and selectivity. These methods are central to the synthesis of this compound.

The key carbon-carbon bond between the pyridine ring and the 4-chlorophenyl group is most effectively formed using a cross-coupling reaction. This approach typically involves coupling a halogenated pyridine with an organometallic reagent containing the 4-chlorophenyl group.

The Suzuki-Miyaura coupling is one of the most widely used methods for this transformation due to its mild reaction conditions, commercial availability of reagents, and tolerance of a wide range of functional groups. illinois.eduresearchgate.net The reaction couples an organoboron reagent (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.

For the synthesis of this compound, a common strategy involves the Suzuki-Miyaura coupling of 5-bromo-2-methoxypyridine (B44785) with 4-chlorophenylboronic acid. This reaction is catalyzed by a palladium complex, such as PdCl2 or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], and requires a base, like potassium phosphate (B84403) (K3PO4), to facilitate the transmetalation step. researchgate.netmdpi.com

One documented synthesis of this compound utilized the cross-coupling of 5-bromo-2-methoxypyridine with a corresponding arylboronic acid in the presence of PdCl2 as a catalyst, achieving a 90% yield after purification. mdpi.com The development of highly active catalyst systems has expanded the scope of Suzuki-Miyaura reactions to include challenging substrates like 2-pyridyl boron derivatives. nih.gov

Table 2: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-methoxypyridines

| Pyridine Substrate | Boronic Acid | Catalyst | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 5-Bromo-2-methoxypyridine | 4-Chlorophenylboronic Acid | PdCl2 | Not specified | Not specified | Not specified | This compound | 90% | mdpi.com |

This modular approach, combining a nucleophilic substitution to introduce the methoxy group and a Suzuki-Miyaura coupling to install the aryl group, represents a robust and high-yielding pathway to this compound.

Cross-Coupling Reactions for the 5-(4-Chlorophenyl) Moiety Introduction

Negishi Coupling Methodologies

The Negishi coupling reaction is a powerful tool for the formation of carbon-carbon bonds, involving the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this methodology offers a direct route by coupling a (4-chlorophenyl)zinc reagent with a 2-methoxy-5-halopyridine or, alternatively, a 5-(organozinc) -2-methoxypyridine with a 1-chloro-4-halobenzene.

The general scheme for the Negishi coupling to produce this compound can be depicted as follows:

Route A: (4-Chlorophenyl)zinc halide + 5-Bromo-2-methoxypyridine → this compound

Route B: 5-(Halozinc)-2-methoxypyridine + 1-Bromo-4-chlorobenzene → this compound

The choice of catalyst is crucial for the success of the Negishi coupling. Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are commonly employed due to their high functional group tolerance and efficiency in coupling aryl-aryl fragments. wikipedia.orgorgsyn.org Nickel catalysts can also be utilized and may offer different reactivity profiles. wikipedia.org

Table 1: Representative Catalysts and Conditions for Negishi Coupling

| Catalyst | Ligand | Solvent | Temperature (°C) |

|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | THF, Dioxane | 60-100 |

| PdCl₂(dppf) | dppf | THF, Toluene (B28343) | 80-120 |

| Ni(acac)₂ | - | THF, DMA | 50-80 |

Stille Coupling Applications

The Stille coupling reaction provides another versatile method for the synthesis of this compound. This reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide. wikipedia.org The key advantage of the Stille coupling is the stability of organostannanes to air and moisture, which makes them easier to handle compared to some other organometallic reagents. wikipedia.org

The synthesis of this compound via Stille coupling can be achieved by reacting tributyl(4-chlorophenyl)stannane with a 5-halo-2-methoxypyridine.

Reaction Scheme: Tributyl(4-chlorophenyl)stannane + 5-Bromo-2-methoxypyridine → this compound

A variety of palladium catalysts can be used for the Stille reaction, with the choice often depending on the specific substrates and desired reaction conditions. organic-chemistry.org Additives such as copper(I) salts can sometimes accelerate the reaction. organic-chemistry.org

Table 2: Common Catalysts and Solvents for Stille Coupling

| Catalyst | Ligand | Solvent |

|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | Toluene, Dioxane |

| Pd₂(dba)₃ | P(o-tol)₃ | THF, DMF |

| Pd(OAc)₂ | - | DMF, Acetonitrile |

Alternative Methoxylation Techniques

In addition to synthesizing the 2-methoxypyridine (B126380) scaffold prior to coupling, the methoxy group can be introduced at a later stage of the synthesis. One common alternative is the nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine ring. For instance, a precursor such as 5-(4-chlorophenyl)-2-halopyridine can be treated with sodium methoxide to yield the desired product.

Reaction Scheme: 5-(4-Chlorophenyl)-2-chloropyridine + Sodium Methoxide → this compound

This approach is often favored when the corresponding 2-halopyridine derivative is more readily accessible or when the methoxy group is not compatible with the conditions of the preceding cross-coupling reaction. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of catalyst, ligand, solvent, base (in the case of Suzuki-Miyaura type couplings, which are analogous to the discussed methods), temperature, and reaction time.

For palladium-catalyzed cross-coupling reactions, the ligand plays a significant role in the efficiency of the catalytic cycle. Electron-rich and sterically bulky phosphine (B1218219) ligands can often improve the rate of oxidative addition and reductive elimination, leading to higher yields.

Table 3: Parameters for Optimization of Cross-Coupling Reactions

| Parameter | Variables | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Can significantly affect reaction rate and efficiency. |

| Ligand | PPh₃, P(t-Bu)₃, XPhos | Influences catalyst stability and reactivity. |

| Solvent | Toluene, THF, Dioxane, DMF | Affects solubility of reactants and catalyst, and reaction rate. |

| Temperature | Room temperature to reflux | Higher temperatures can increase reaction rates but may also lead to side products. |

| Base (if applicable) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Crucial for the transmetalation step in Suzuki-Miyaura reactions. |

Recent advancements have also explored the use of machine learning to optimize reaction conditions for similar heteroaryl coupling reactions, which could be applied to the synthesis of this compound to efficiently identify the optimal set of parameters. chemistryviews.org

Stereoselective Synthesis Considerations (If applicable to derivatives)

The parent compound, this compound, is achiral and therefore does not require stereoselective synthesis. However, if derivatives of this compound were to be synthesized that incorporate chiral centers, for example, through substitution on the pyridine or phenyl ring with a chiral moiety, then stereoselective synthetic methods would become relevant.

In such cases, the use of chiral ligands on the metal catalyst in a cross-coupling reaction could potentially induce asymmetry. For instance, in a Negishi coupling, chiral phosphine ligands such as BINAP or Chiraphos could be employed to achieve enantioselective bond formation. wikipedia.org The development of stereoselective routes would be highly dependent on the specific structure of the target chiral derivative.

Compound Names

Chemical Reactivity and Derivatization of 5 4 Chlorophenyl 2 Methoxypyridine

Electrophilic Aromatic Substitution Reactions of the Pyridine (B92270) Core

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the methoxy (B1213986) group at the 2-position significantly influences the regioselectivity of such reactions. The methoxy group is a strong electron-donating group, activating the pyridine ring towards electrophilic attack, primarily at the positions ortho and para to itself.

In the case of 5-(4-Chlorophenyl)-2-methoxypyridine, the para-position (C5) is already substituted. Therefore, electrophilic attack is predicted to occur at the C3 position, which is ortho to the methoxy group. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration of 2-methoxypyridine (B126380) derivatives typically proceeds at the position para to the methoxy group, but with that position blocked, substitution is directed to the ortho position. libretexts.org

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-(4-Chlorophenyl)-2-methoxy-3-nitropyridine |

| Bromination | Br₂/FeBr₃ | 3-Bromo-5-(4-chlorophenyl)-2-methoxypyridine |

| Sulfonation | SO₃/H₂SO₄ | This compound-3-sulfonic acid |

Nucleophilic Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and a base. However, the presence of the electron-withdrawing methoxy group at the 2-position reduces the basicity of the nitrogen atom in 2-methoxypyridines compared to unsubstituted pyridine. nih.gov This decreased nucleophilicity can influence its reactivity towards alkylating agents and other electrophiles.

Despite the reduced basicity, the pyridine nitrogen can still undergo reactions such as N-alkylation, particularly with reactive alkylating agents like methyl iodide or benzyl (B1604629) bromide. These reactions lead to the formation of pyridinium (B92312) salts. The reaction conditions, such as the choice of solvent and temperature, can significantly impact the efficiency of these N-alkylation reactions.

Transformations Involving the Methoxy Group

The methoxy group at the C2 position is a key functional handle that can be subjected to various transformations, leading to the synthesis of a range of derivatives.

One of the most common transformations of the 2-methoxy group is its cleavage to form the corresponding 2-pyridinol (or 2-pyridone) derivative. This demethylation can be achieved using a variety of reagents, with the choice often depending on the other functional groups present in the molecule.

Common demethylating agents include strong protic acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), and trimethylsilyl (B98337) iodide (TMSI). Boron tribromide is a particularly effective reagent for the cleavage of aryl methyl ethers and is often used at low temperatures in an inert solvent like dichloromethane. The reaction proceeds via the formation of a boron-oxygen complex, followed by nucleophilic attack of the bromide ion on the methyl group. Subsequent hydrolysis yields the desired pyridinol.

The resulting compound, 5-(4-chlorophenyl)pyridin-2(1H)-one, is a valuable intermediate for further functionalization, including N-alkylation and reactions at the lactam carbonyl group.

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Boron tribromide (BBr₃) | Dichloromethane, -78 °C to room temperature | Highly effective but sensitive to moisture. |

| Hydrobromic acid (HBr) | Acetic acid, reflux | Strongly acidic conditions. |

| Trimethylsilyl iodide (TMSI) | Acetonitrile or Chloroform, reflux | Milder conditions, generated in situ. |

While demethylation is the most prevalent reaction, the methoxy group can potentially be involved in other transformations, although such examples are less common for 2-methoxypyridines. In principle, displacement of the methoxy group via nucleophilic aromatic substitution is challenging due to its poor leaving group ability. However, under specific conditions or with activation of the pyridine ring, such transformations might be possible.

Reactivity at the Chlorophenyl Moiety

The 4-chlorophenyl group at the C5 position of the pyridine ring provides another site for chemical modification, most notably through palladium-catalyzed cross-coupling reactions. The carbon-chlorine bond can be activated by a palladium catalyst to form new carbon-carbon or carbon-heteroatom bonds.

The chlorine atom on the phenyl ring is susceptible to oxidative addition to a low-valent palladium species, initiating a catalytic cycle for cross-coupling reactions. Two of the most important and widely used reactions in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. wikipedia.orglibretexts.orglibretexts.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the chlorophenyl moiety with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This methodology can be used to introduce a wide variety of aryl, heteroaryl, or alkyl groups in place of the chlorine atom, leading to the synthesis of diverse biaryl and alkyl-aryl pyridine derivatives. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and good functional group tolerance. mdpi.comillinois.edu

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the chlorophenyl group with a primary or secondary amine. wikipedia.orglibretexts.org This reaction provides a direct route to a wide range of aniline (B41778) derivatives of the 5-phenyl-2-methoxypyridine core structure. Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination is highly dependent on the specific combination of palladium precursor, phosphine (B1218219) ligand, and base used. nih.gov

| Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 5-(Biphenyl)-2-methoxypyridine derivative |

| Buchwald-Hartwig Amination | Primary amine (R-NH₂) | Pd₂(dba)₃, XPhos, NaOtBu | 5-(4-Aminophenyl)-2-methoxypyridine derivative |

Halogen Exchange and Cross-Coupling Reactions

The chlorine atom on the phenyl group of This compound is a key handle for molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. While direct halogen-for-halogen exchange (Finkelstein reaction) on such aryl chlorides can be challenging, requiring specific copper or palladium catalysts and harsh conditions, the replacement of the chlorine with other functionalities like amino groups is well-established. frontiersin.orgnih.gov

The Buchwald-Hartwig amination stands out as a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with amines. chemspider.com This reaction is catalyzed by palladium complexes and is applicable to a wide range of aryl chlorides, including those on heterocyclic frameworks. chemspider.com For a substrate like This compound , this reaction would typically involve a palladium(0) catalyst, a phosphine ligand, and a base to facilitate the coupling with a primary or secondary amine. The choice of ligand is critical, with sterically hindered biaryl phosphine ligands often providing the best results for challenging aryl chloride substrates. scispace.com

This transformation allows for the introduction of diverse amine functionalities, significantly expanding the chemical space accessible from the parent compound.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | (±)-BINAP | NaOBuᵗ | Toluene (B28343) | 80-110 | chemspider.com |

| Pd(OAc)₂ | DavePhos | K₃PO₄ | Dioxane | 100 | scispace.com |

| PdCl₂(dppf) | - | K₂CO₃ | DMF | 120 | nih.gov |

Heterocyclic Annulation and Ring Expansion Reactions with this compound

The pyridine ring of This compound serves as a foundation for constructing more complex fused heterocyclic systems through annulation reactions. These reactions involve building a new ring onto the existing pyridine framework. While specific examples starting from This compound are not extensively documented, general strategies for the annulation of substituted pyridines can be applied.

One such approach is the metal-free annulation of arenes with 2-aminopyridine (B139424) derivatives, which can lead to the formation of pyrido[1,2-a]benzimidazole (B3050246) scaffolds. nih.govresearchgate.net Although our title compound has a methoxy group instead of an amino group at the 2-position, derivatization to a 2-amino intermediate could open this pathway. Another strategy involves the synthesis of furo- or pyrrolo-pyridines by constructing the new ring from a pre-functionalized pyridine. ias.ac.in For instance, intramolecular cyclization of a suitably substituted pyridine derivative can lead to fused systems. ias.ac.in

Ring expansion reactions offer a pathway to larger heterocyclic structures from the pyridine core. wikipedia.orgyoutube.com For example, rhodium carbenoid-induced ring expansion of isoxazoles can produce highly substituted pyridines, suggesting that a reverse approach, expanding the pyridine ring itself, could be conceptually explored. nih.gov The Ciamician–Dennstedt rearrangement, which expands a pyrrole (B145914) to a 3-chloropyridine, illustrates a classic ring expansion mechanism, though its direct applicability here is not straightforward. wikipedia.org These methods represent potential, yet synthetically challenging, routes to novel heterocyclic systems derived from This compound .

Table 2: Potential Strategies for Heterocyclic Annulation and Ring Expansion

| Reaction Type | Key Reagents/Conditions | Potential Product | Reference |

|---|---|---|---|

| [3+2] Annulation | Pyridinium salt, base (e.g., DBU) | Indolizine derivatives | rsc.org |

| Inverse-electron-demand hetero-Diels-Alder | Alkenylidene barbiturates, Lewis acid (e.g., Sc(OTf)₃) | Fused 6/7/6-heterocycles | rsc.org |

| Metal-free C-H Amination/Annulation | 2-Aminopyridine derivative, hypervalent iodine reagent | Pyrido[1,2-a]benzimidazoles | nih.gov |

| Ring Expansion of Azirines | 2-Allyl-2H-azirine, DBU | Substituted Pyridines | acs.orgacs.org |

Formation of Coordinated Complexes with Metal Centers

The pyridine nitrogen atom in This compound is a Lewis basic site, making the compound an excellent ligand for coordination with various metal centers. The formation of such complexes is a cornerstone of organometallic chemistry, with applications in catalysis, materials science, and medicinal chemistry.

The lone pair of electrons on the pyridine nitrogen can form a coordinate bond with transition metals like palladium (Pd), ruthenium (Ru), and copper (Cu). The electronic and steric properties of the substituents on the pyridine ring influence the stability and reactivity of the resulting metal complexes.

Palladium Complexes : Palladium(II) complexes are readily formed with pyridine-based ligands. researchgate.netacs.orgchemimpex.comarabjchem.orgresearchgate.netnih.gov The reaction of a suitable palladium(II) precursor, such as K₂[PdCl₄] or [PdCl₂(NCPh)₂], with the pyridine ligand typically yields square-planar complexes. researchgate.netnih.gov In the case of This compound , it would act as a monodentate ligand, coordinating through the pyridine nitrogen. Such complexes are often investigated for their catalytic activity in cross-coupling reactions. acs.org

Ruthenium Complexes : Ruthenium(II) and Ruthenium(III) are known to form stable complexes with pyridine-containing ligands, often resulting in octahedral or "piano-stool" geometries. mdpi.comrsc.orgmdpi.comacs.orgrsc.org For instance, ruthenium p-cymene (B1678584) complexes can incorporate substituted pyridine ligands. mdpi.commdpi.com These complexes are of interest for their potential catalytic applications, including transfer hydrogenation, and for their cytotoxic properties in cancer research. mdpi.com

Copper Complexes : Copper(II) readily coordinates with pyridine derivatives to form a variety of structures, from mononuclear complexes to polymeric chains. doaj.orgrsc.orgijcrcps.comnih.govresearchgate.net The coordination geometry around the copper center can be square planar, square pyramidal, or distorted octahedral, depending on the ligand and the counter-ions present. rsc.orgnih.gov These complexes are studied for their magnetic properties and biological activities, including anticancer and antimicrobial effects. doaj.orgresearchgate.net

Table 3: Examples of Metal Complexes with Substituted Pyridine Ligands

| Metal Center | Ligand Type | Typical Complex Geometry | Potential Application | Reference |

|---|---|---|---|---|

| Palladium(II) | Substituted Pyridines | Square-planar | Catalysis (Cross-coupling) | acs.org |

| Ruthenium(II) | Pyridine-Quinoline | Piano-stool | Catalysis, Cytotoxicity | mdpi.com |

| Copper(II) | Hydroxypyridines | Square-planar / Square-pyramidal | Anticancer activity | rsc.orgresearchgate.net |

| Ruthenium(II) | Arylazopyridines | Octahedral (dinuclear) | Spectroelectrochemistry | rsc.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 4 Chlorophenyl 2 Methoxypyridine and Its Analogs

Positional Isomerism and Its Impact on Molecular Interactions

Positional isomerism, which concerns the specific placement of functional groups on a molecular scaffold, can dramatically alter a compound's biological activity. The arrangement of hydrophobic and hydrophilic groups is essential for processes like membrane disruption and receptor binding. nih.gov Moving the 4-chlorophenyl group or the 2-methoxy group to different positions on the pyridine (B92270) ring would create isomers with distinct three-dimensional shapes, dipole moments, and hydrogen bonding capabilities. nih.govnih.gov

For instance, shifting the chlorophenyl group from position 5 to position 3 or 4 of the pyridine ring would significantly change the molecule's geometry. Such changes affect how the molecule fits into a binding pocket and can alter its spectrum of activity against different biological targets. Studies on biphenyl (B1667301) amphiphiles have shown that changes in molecular shape due to isomerism have a significant impact on antibacterial efficacy, particularly against Gram-negative bacteria. nih.gov The specific spatial relationship between the nitrogen atom of the pyridine, the methoxy (B1213986) group, and the bulky chlorophenyl substituent is a key determinant of molecular recognition.

Systematic Substituent Effects on the Pyridine Ring

The pyridine ring is a common scaffold in medicinal chemistry, valued for its ability to engage in various non-covalent interactions and its presence in many FDA-approved drugs. nih.govnih.gov Modifying the substituents on the pyridine ring of 5-(4-Chlorophenyl)-2-methoxypyridine can fine-tune its electronic and steric properties.

SAR studies on other pyridine-containing molecules have demonstrated that the introduction of halogens, such as chlorine, can enhance biological potency. acs.org Replacing the 2-methoxy group with other functionalities would also have a profound impact. For example, a 2-fluoro substituent, as seen in the related compound 5-(4-Chlorophenyl)-2-fluoropyridine, would alter the ring's electronics, making it more electron-deficient, and change its hydrogen bonding potential. nih.gov The introduction of electron-donating groups, in contrast, can increase the electron density of the aromatic ring, favoring interactions with electron-deficient sites on a biological target. researchgate.net

Table 2: Predicted Effects of Substituents at the 2-Position of the Pyridine Ring

| Substituent at 2-Position | Electronic Effect | Potential Impact on Activity |

|---|---|---|

| -OCH₃ (Methoxy) | Electron-donating (by resonance) | Enhances electron density of the ring; can act as a hydrogen bond acceptor. researchgate.net |

| -F (Fluoro) | Electron-withdrawing (by induction) | Decreases electron density of the ring; weak hydrogen bond acceptor. nih.gov |

| -Cl (Chloro) | Electron-withdrawing (by induction) | Decreases ring electron density; may participate in halogen bonding. acs.org |

| -CH₃ (Methyl) | Weakly electron-donating | Increases lipophilicity and can provide favorable van der Waals contacts. |

Influence of Variations on the Phenyl Ring

The 4-chlorophenyl group is a critical component, often involved in hydrophobic and π-stacking interactions within a receptor's binding site. The nature and position of the substituent on this phenyl ring are crucial for modulating binding affinity and selectivity.

The existing chlorine atom at the para-position is an electron-withdrawing group that also adds lipophilicity. Replacing it with other groups can systematically alter the molecule's properties. For example, studies on benzamide-isoquinoline derivatives showed that substituting a phenyl ring with an electron-donating methoxy group at the para-position dramatically increased affinity and selectivity for the sigma-2 receptor, while an electron-withdrawing nitro group had the opposite effect. nih.gov This highlights how the electronic nature of the phenyl substituent can be a sensitive switch for biological activity. Variations could include other halogens, alkyl groups, or hydrogen bond donors/acceptors to probe the specific requirements of a target binding pocket.

Table 3: Influence of para-Substituents on the Phenyl Ring

| para-Substituent | Electronic Effect | Potential Impact on Target Interaction |

|---|---|---|

| -Cl (Chloro) | Electron-withdrawing, lipophilic | Reference. Can participate in halogen bonding. |

| -F (Fluoro) | Strongly electron-withdrawing | Can form strong hydrogen bonds and alter pKa. nih.gov |

| -CH₃ (Methyl) | Weakly electron-donating | Increases lipophilicity, fills hydrophobic pockets. |

| -OCH₃ (Methoxy) | Strongly electron-donating | Can act as a hydrogen bond acceptor; increases electron density of the phenyl ring. nih.gov |

| -NO₂ (Nitro) | Strongly electron-withdrawing | Can act as a hydrogen bond acceptor; significantly alters electronic character. nih.gov |

Contributions of the Methoxy Group to Receptor Binding or Enzymatic Interactions (Pre-clinical, mechanistic focus)

The methoxy group is a prevalent feature in many drugs and natural products, valued for its ability to favorably influence target binding and pharmacokinetic properties. nih.gov It is more than just a small functional group; its unique combination of electronic and steric properties often results in effects that are more than the sum of its hydroxyl and methyl parts. nih.gov

In the context of this compound, the 2-methoxy group has several potential roles:

Electronic Modulation : As an electron-donating group, it increases the electron density on the pyridine ring, which can enhance interactions with electron-poor regions of a receptor. researchgate.net

Hydrogen Bonding : The oxygen atom can act as a hydrogen bond acceptor, forming a crucial anchoring point within a binding site.

Conformational Influence : The methoxy group can influence the preferred rotational angle (dihedral angle) between the pyridine and phenyl rings, thereby helping to lock the molecule into a bioactive conformation.

Metabolic Stability : Methoxy groups can block sites of potential metabolism (e.g., hydroxylation), thereby improving a compound's metabolic stability. nih.gov

Studies on the natural product colchicine (B1669291), which binds to tubulin, have shown that its ring A methoxy groups are critical for binding. Specifically, they act as a stabilizing anchor, with the 4-methoxy group proposed as a key attachment point for immobilizing the drug on the protein. csic.es The removal of these methoxy groups weakens binding affinity significantly. csic.es This demonstrates that a strategically placed methoxy group can be essential for high-affinity ligand-receptor interactions.

Conformational Analysis and Its Relevance to Molecular Recognition

Crystallographic analysis of the closely related compound 5-(4-Chlorophenyl)-2-fluoropyridine reveals a dihedral angle of 38.82° between the chlorobenzene (B131634) and fluoropyridine rings. nih.gov This indicates that the molecule is not planar. This twisted conformation is often crucial for fitting into the complex topology of a protein's binding site. The energetic barrier to rotation around the bond connecting the two rings determines the molecule's flexibility.

Molecular recognition often involves an "induced fit" mechanism, where both the ligand and the receptor may undergo conformational changes upon binding. plos.org The ability of this compound to adopt a specific low-energy conformation that is complementary to its target is a key determinant of its binding specificity. The substituents on both rings influence the preferred dihedral angle and the rotational energy barrier. For example, bulky substituents ortho to the inter-ring bond can restrict rotation, locking the molecule into a specific conformation, which may either enhance or abolish activity depending on whether that conformation is the "bioactive" one.

Molecular Mechanisms and Preclinical Biological Interactions of 5 4 Chlorophenyl 2 Methoxypyridine

Investigation of Molecular Targets and Binding Affinities (In vitro studies)

No studies were identified that investigated the molecular targets or binding affinities of 5-(4-Chlorophenyl)-2-methoxypyridine.

Receptor Binding Assays (e.g., G protein-coupled receptors, ion channels)

There is no available data from receptor binding assays for this compound. Consequently, its affinity for G protein-coupled receptors, ion channels, or any other receptor type has not been characterized.

Enzyme Inhibition or Activation Profiling

Information regarding the ability of this compound to inhibit or activate any enzymes is not present in the current scientific literature.

Protein-Ligand Interaction Analysis

No studies involving techniques such as X-ray crystallography, NMR spectroscopy, or computational docking have been published to elucidate the interaction between this compound and any protein targets.

Cellular Pathway Modulation Studies (In vitro, cell-based assays)

There is a lack of published research on the effects of this compound on cellular pathways.

Signal Transduction Pathway Analysis

No data exists to suggest that this compound modulates any known signal transduction pathways within cells.

Cellular Uptake and Distribution Mechanisms (In vitro models)

The mechanisms by which this compound might be taken up by cells and its subsequent subcellular distribution have not been studied.

Mechanistic Insights into Biological Activity (Non-therapeutic, fundamental interaction focus)

Exploration of Allosteric Modulation

No data is currently available in the scientific literature to suggest or detail any allosteric modulatory activity of this compound.

Competitive Binding Mechanisms

There is no information in published research to describe the competitive binding mechanisms of this compound with any biological target.

Computational and Theoretical Investigations of 5 4 Chlorophenyl 2 Methoxypyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate electron distribution, molecular orbital energies, and reactivity, all of which are crucial for predicting how 5-(4-Chlorophenyl)-2-methoxypyridine might interact with biological systems.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the geometry, vibrational frequencies, and electronic properties of molecules. For compounds analogous to this compound, DFT calculations have been employed to determine key structural and electronic parameters.

For instance, a theoretical study on (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, a related pyridine (B92270) derivative, utilized DFT at the B3LYP/6-311++G(d,p) level to analyze its structure and vibrational spectra. bohrium.com Such calculations help in understanding the active sites of the molecule. bohrium.com In a similar vein, investigations into 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol using DFT with the B3LYP method provided insights into its optimized molecular geometry, including bond lengths and angles. researchgate.netirjet.netresearchgate.net

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its tendency to undergo charge transfer. For example, in the study of 2-(2-Chlorophenyl)benzimidazole, the HOMO-LUMO energies were calculated to understand the charge distribution within the molecule. niscpr.res.inpreprints.org These calculations are instrumental in predicting the regions of a molecule that are susceptible to electrophilic or nucleophilic attack.

A hypothetical DFT analysis of this compound would likely reveal the influence of the electron-withdrawing chlorine atom and the electron-donating methoxy (B1213986) group on the electron density of the pyridine and phenyl rings. This would be crucial for predicting its metabolic pathways and potential interactions with biological targets.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and Analogs

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol | B3LYP/6-311++G(d,p) | -6.2 | -1.5 | 4.7 |

| 2-(2-Chlorophenyl)benzimidazole | B3LYP/6-311++G(d,p) | -6.1 | -1.8 | 4.3 |

| This compound (Predicted) | B3LYP/6-311++G(d,p) | - | - | - |

Note: Data for analogous compounds are sourced from existing literature for illustrative purposes. bohrium.comniscpr.res.inpreprints.org The values for this compound are hypothetical and would require specific calculations.

Ab Initio Methods for Molecular Orbital Analysis

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods, while computationally more intensive than DFT, can provide highly accurate calculations of molecular orbitals and electron correlation. An ab initio molecular orbital study of 2- and 4-monosubstituted pyridines provides a framework for understanding how substituents affect the electronic structure of the pyridine ring. openaccessjournals.com

Applying such methods to this compound would allow for a detailed analysis of the molecular orbitals, including their shapes, energies, and contributions from different atomic orbitals. This would offer a more refined understanding of the electronic effects at play within the molecule, such as the interplay between the π-systems of the pyridine and chlorophenyl rings.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. nih.gov By simulating the interactions between atoms, MD can reveal the conformational flexibility of a molecule and how it might interact with a biological target, such as a protein or nucleic acid. epstem.net

For a molecule like this compound, MD simulations could be used to explore its preferred conformations in different environments, such as in an aqueous solution or within the binding site of a receptor. This is particularly important as the three-dimensional shape of a molecule is a key determinant of its biological activity. A study on conformationally constrained analogues of a pyrazole (B372694) derivative highlighted the importance of understanding ligand conformations for receptor recognition. nih.gov

In the context of ligand-target interactions, MD simulations can provide a dynamic picture of how the ligand binds and unbinds from its target, the stability of the complex, and the key intermolecular interactions that govern binding. For example, MD simulations have been used to study the binding of oxadiazole derivatives containing a chlorophenyl group to single-stranded DNA/RNA. aps.org

Docking Studies to Predict Binding Modes with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openaccessjournals.com It is widely used in drug design to predict how a small molecule, such as this compound, might bind to a specific protein target.

Docking studies of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors have demonstrated how these compounds interact with the colchicine (B1669291) binding site, revealing key hydrogen bonding and hydrophobic interactions. Similarly, docking studies of pyridopyrimidine-derived compounds with the COX-2 enzyme have been used to predict their anti-inflammatory potential. niscpr.res.in

A docking study of this compound against a panel of relevant biological targets could help to identify potential mechanisms of action and guide the design of more potent and selective analogues. The results of such a study would typically include a binding energy score, which estimates the affinity of the ligand for the target, and a predicted binding pose, which shows the specific interactions between the ligand and the protein's active site.

Table 2: Illustrative Docking Study Results for Pyridine Derivatives against a Hypothetical Kinase Target

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Trimethoxyphenyl pyridine derivative | Tubulin | -8.5 | CYS241, LEU248, ALA316 |

| Pyridopyrimidine derivative | COX-2 | -9.2 | HIS90, ARG513, VAL523 |

| This compound (Predicted) | Kinase X | - | - |

Note: The data presented are for illustrative purposes based on findings for similar compound classes. niscpr.res.in The specific results for this compound would depend on the chosen target and docking protocol.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.

Development of Predictive Models for Biological Interactions (Pre-clinical, in vitro)

QSAR models are developed by correlating molecular descriptors (numerical representations of chemical structure) with experimentally determined biological activity. These models can then be used to predict the activity of new, untested compounds. Studies on various classes of compounds, including those with structural similarities to this compound, have successfully employed QSAR to predict their biological interactions. irjet.net For instance, QSAR models have been developed for thiazole (B1198619) derivatives as 5-lipoxygenase inhibitors.

To develop a QSAR model for a series of analogues of this compound, one would first need to synthesize and test a set of related compounds for a specific biological activity. Then, various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a predictive model. A robust QSAR model could accelerate the discovery of new drug candidates by prioritizing the synthesis of compounds with the highest predicted activity.

Prediction of Spectroscopic Properties

The prediction of spectroscopic data through computational methods is a cornerstone of modern chemical analysis. Techniques such as Density Functional Theory (DFT) have become routine for accurately forecasting the spectral characteristics of organic molecules, including their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions are instrumental in the structural elucidation of newly synthesized compounds and in understanding their electronic and vibrational properties.

For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can be utilized to determine its optimized molecular geometry in the ground state. researchgate.netniscpr.res.in This optimized structure serves as the foundation for subsequent calculations of spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating the ¹H and ¹³C NMR chemical shifts of molecules. niscpr.res.in By computing the isotropic magnetic shielding constants for each nucleus in the optimized geometry of this compound, and referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), a theoretical NMR spectrum can be generated. These predicted spectra can aid in the assignment of experimental signals and provide confidence in the structural characterization.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These calculations not only predict the positions of the absorption bands but also their intensities. A comparison between the computed and experimental IR spectra can confirm the presence of specific functional groups and provide insights into the molecule's vibrational modes. researchgate.netnih.gov It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the limitations of the theoretical model, thereby improving the agreement with experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. nih.gov By calculating the energies of the electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as other relevant orbitals, the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum can be predicted. These calculations provide valuable information about the electronic structure and chromophores within the molecule.

A hypothetical table of predicted spectroscopic data for this compound, based on DFT calculations, is presented below.

| Spectroscopic Data | Predicted Values |

| ¹H NMR (ppm) | Aromatic Protons: 7.0-8.5, Methoxy Protons: ~3.9 |

| ¹³C NMR (ppm) | Aromatic Carbons: 110-160, Methoxy Carbon: ~55 |

| IR (cm⁻¹) | C-H (aromatic): 3000-3100, C-O-C: 1200-1250, C-Cl: 700-800 |

| UV-Vis (nm) | λmax: ~260-280 |

Note: The values in this table are illustrative and represent typical ranges for a molecule with the structure of this compound, based on computational studies of analogous compounds.

Cheminformatics and Data Mining for Analog Identification

Cheminformatics and data mining are powerful computational strategies used to navigate the vast chemical space and identify molecules with similar properties to a query compound. For this compound, these techniques can be employed to find structurally related analogs that may exhibit desirable biological activities or material properties.

The process of analog identification typically involves several key steps:

Representation of Molecular Structure: The three-dimensional structure of this compound is represented in a computer-readable format. This is often followed by the calculation of various molecular descriptors that encode information about its physicochemical properties, such as size, shape, lipophilicity, and electronic features.

Database Searching: Large chemical databases, such as PubChem, ZINC, and ChEMBL, which contain millions of compounds, are then searched to find molecules with similar descriptors. Similarity searching algorithms, based on fingerprints that represent the presence or absence of specific structural fragments, are commonly used to quantify the similarity between the query molecule and the database compounds.

Virtual Screening: For more targeted searches, virtual screening techniques can be applied. This can range from simple property-based filtering to more complex methods like pharmacophore modeling and molecular docking. A pharmacophore model for this compound would define the essential three-dimensional arrangement of chemical features required for a specific biological interaction. This model can then be used as a 3D query to screen databases for compounds that match this spatial arrangement. nih.gov

Data Mining and Analysis: The output of these searches is a list of potential analogs. Data mining techniques can then be used to analyze this list, cluster the compounds into structurally related families, and prioritize them for further investigation based on predicted properties, such as drug-likeness or synthetic accessibility. nih.govsemanticscholar.org

Through the systematic application of these cheminformatics and data mining approaches, researchers can efficiently identify novel analogs of this compound, thereby accelerating the process of drug discovery and materials development.

Future Directions and Emerging Research Avenues for 5 4 Chlorophenyl 2 Methoxypyridine

Exploration of Novel Synthetic Methodologies

The advancement of organic synthesis continually provides more efficient, sustainable, and versatile methods for constructing complex molecules. For 5-(4-Chlorophenyl)-2-methoxypyridine, future research could move beyond traditional cross-coupling methods to explore innovative strategies that offer improved yields, reduced reaction times, and access to a broader range of derivatives.

One promising avenue is the use of multicomponent reactions (MCRs) . MCRs, which combine three or more reactants in a single step to form a complex product, offer inherent advantages in efficiency and atom economy. mdpi.com Developing a novel MCR protocol for the synthesis of N-aryl-substituted dihydropyridine (B1217469) backbones could be a significant breakthrough. mdpi.com Another area of exploration involves the refinement of catalysis, such as using novel biopolymer-based catalysts or magnetic nanocatalysts to facilitate the synthesis in environmentally benign solvents like ethanol. mdpi.com These modern approaches could streamline the production of the core structure and its analogs, making them more accessible for further research. mdpi.com

| Synthetic Approach | Potential Advantages | Relevant Research Areas |

| Multicomponent Reactions (MCRs) | Increased efficiency, atom economy, reduced synthesis time. | Development of novel dihydropyridine syntheses. mdpi.com |

| Advanced Catalysis | Use of sustainable catalysts (e.g., biopolymers), improved reaction conditions. | Application of magnetic nanocatalysts, reactions in green solvents. mdpi.com |

| Flow Chemistry | Precise control over reaction parameters, improved safety and scalability. | Continuous manufacturing processes for pyridine (B92270) derivatives. |

Design and Synthesis of Advanced Functional Analogs

The core structure of this compound provides a versatile template for creating advanced functional analogs. Future research will likely focus on systematic modifications of this scaffold to probe structure-activity relationships (SAR) and develop compounds with tailored properties. Key areas for modification include the pyridine ring, the chlorophenyl moiety, and the methoxy (B1213986) group.

For instance, research into related heterocyclic compounds, such as 5-(4-chlorophenyl)furan derivatives, has shown that modifying peripheral functional groups can lead to potent biological activity, including inhibition of tubulin polymerization. nih.govnih.gov By analogy, introducing different substituents on the pyridine or phenyl rings of this compound could lead to new classes of bioactive agents. nih.gov Analogs could be designed to enhance interactions with specific biological targets, improve pharmacokinetic profiles, or introduce new functionalities, such as fluorescence for imaging applications.

Application in Chemical Biology Tools and Probes

Derivatives of this compound could be developed into sophisticated tools for chemical biology. By incorporating specific functional groups, the core scaffold can be transformed into probes for studying complex biological processes. For example, attaching a biotin (B1667282) tag would allow for affinity-based purification of protein targets, while incorporating a fluorophore would enable visualization of the compound's subcellular localization via fluorescence microscopy.

Furthermore, the synthesis of photo-affinity probes, which contain a photoreactive group, would allow researchers to permanently link the compound to its biological target upon UV irradiation. This technique is invaluable for unambiguously identifying the binding partners of a small molecule within a complex cellular environment.

Integration with High-Throughput Screening for Target Identification (Pre-clinical)

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries against specific biological targets. bmglabtech.com The primary goal of HTS is to identify "hits" or "leads"—compounds that modulate a target's activity in a desired manner. bmglabtech.com A library of analogs based on the this compound scaffold could be subjected to HTS campaigns to identify novel biological targets and potential therapeutic applications. bmglabtech.comdrugtargetreview.com

The HTS process involves several key steps:

Assay Development: Creating a robust and automated assay suitable for the target of interest (e.g., an enzyme, receptor, or protein-protein interaction). nih.gov

Library Screening: Testing the compound library against the target using robotic liquid handling and detection systems, such as microplate readers. bmglabtech.com

Hit Identification: Analyzing the screening data to identify compounds that exhibit significant activity. bmglabtech.com

Hit Validation: Confirming the activity of initial hits and eliminating false positives. This often involves using label-free biophysical methods like surface plasmon resonance (SPR) or differential scanning fluorimetry (DSF) to verify direct binding to the target protein. nih.gov

The integration of HTS with subsequent hit validation provides a powerful workflow for discovering the biological functions of novel chemical entities like the derivatives of this compound. nih.gov

| HTS Validation Technique | Information Provided | Purpose |

| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off), affinity (K_D). | Quantifies the interaction between the compound and its target. nih.gov |

| Differential Scanning Fluorimetry (DSF) | Changes in protein thermal stability upon binding. | Confirms direct binding and assesses ligand-induced stabilization. nih.gov |

| Isothermal Titration Calorimetry (ITC) | Complete thermodynamic profile of binding (ΔH, ΔS, K_D). | Provides detailed insight into the forces driving the binding interaction. |

Advanced Spectroscopic Characterization and Elucidation of Excited States

A deep understanding of a molecule's physicochemical properties is crucial for its development. Future research should employ advanced spectroscopic techniques and computational methods to fully characterize this compound and its analogs. Techniques such as two-dimensional Nuclear Magnetic Resonance (2D-NMR), including COSY and HSQC experiments, can confirm structural assignments unequivocally. mdpi.com

Furthermore, investigating the molecule's photophysical properties is an emerging area of interest. Computational methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, predict its vibrational (FT-IR) and electronic (UV-Vis) spectra, and understand its molecular orbitals (HOMO-LUMO). researchgate.net Experimental techniques such as time-resolved fluorescence or transient absorption spectroscopy could be used to study the nature and lifetime of the molecule's excited states. This knowledge is particularly relevant if the scaffold is to be developed for applications in photochemistry, sensing, or as a photodynamic agent.

Potential in Supramolecular Chemistry and Materials Science

The field of supramolecular chemistry focuses on systems held together by non-covalent interactions. strath.ac.uk The structure of this compound, containing aromatic rings and heteroatoms, makes it an excellent candidate for use as a building block in supramolecular assemblies. nih.gov The pyridine nitrogen can act as a hydrogen bond acceptor or a ligand for metal coordination, while the chlorophenyl group can participate in halogen bonding and π–π stacking interactions.

This potential could be harnessed to create novel functional materials. For example, the compound could serve as a ligand in the self-assembly of discrete, rectangular supramolecular metallacycles with interesting photophysical properties. mdpi.com It could also be incorporated into polymer backbones or as cross-linkers in polymer networks to create stimuli-responsive materials, such as gels or elastomers that respond to changes in temperature, pH, or light. strath.ac.ukuni-mainz.de These "smart" materials have potential applications in fields ranging from drug delivery to soft robotics. strath.ac.uk

Q & A

Q. Table 1: Example Reaction Conditions

Basic: What analytical techniques are critical for structural characterization?

Answer:

Key techniques include:

Q. Table 2: Spectral Data for Analogous Compounds

| Technique | Key Peaks/Parameters | Reference Compound |

|---|---|---|

| H NMR | δ 3.9 ppm (OCH), δ 7.2–8.1 ppm (Ar-H) | 5-(4-Fluorophenyl)pyridine |

| X-ray | C-Cl bond: 1.73 Å, Dihedral angle: 12° | 2-Chloro-5-fluorobenzaldehyde |

Advanced: How can researchers resolve contradictions in spectral or crystallographic data?

Answer:

Discrepancies often arise from polymorphism or solvent effects. Strategies include:

- Dynamic NMR : Assesses rotational barriers in methoxy groups .

- DFT calculations : Compares experimental vs. computed bond angles (e.g., using Gaussian or ORCA software) .

- Multi-temperature XRD : Identifies thermal motion artifacts in crystal structures .

Advanced: What are the safety considerations for handling this compound?

Answer:

While specific toxicity data for this compound is limited , general precautions include:

Q. Table 3: Hazard Codes for Analogous Compounds

| Compound Class | Hazard Codes (H-phrases) | Source |

|---|---|---|

| Chlorophenyl-pyridines | H315 (skin irritation) | |

| Methoxy derivatives | H319 (eye irritation) |

Advanced: How can computational modeling optimize reaction pathways?

Answer:

- Density Functional Theory (DFT) : Predicts transition states for coupling reactions (e.g., Suzuki-Miyaura) .

- Molecular docking : Screens for biological activity (e.g., binding to kinase targets) .

- Solvent effect simulations : COSMO-RS models improve yield predictions in polar solvents .

Advanced: What biological or material science applications are plausible?

Answer:

Q. Table 4: Biological Activity of Related Compounds

| Compound | Activity | IC (µM) | Source |

|---|---|---|---|

| 5-(4-Chlorophenyl)imidazole | Antifungal | 2.5 | |

| Pyrimethamine analogs | Dihydrofolate inhibition | 0.8 |

Basic: How should researchers handle storage and stability?

Answer:

- Storage : Argon atmosphere at -20°C to prevent oxidation .

- Stability assays : Monitor via TLC or HPLC over 6–12 months .

Advanced: What strategies improve regioselectivity in methoxy group introduction?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.